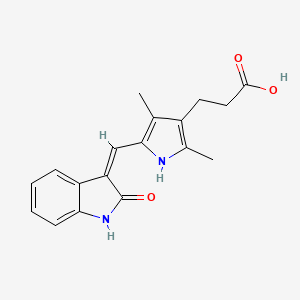

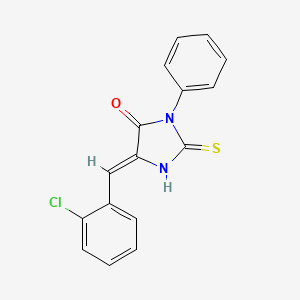

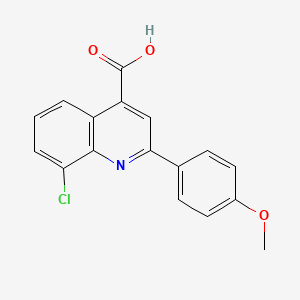

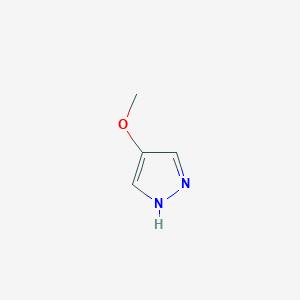

Z-丙氨酸-甘氨酸-OH

描述

Covalent Grafting of Ethylene Glycol into Zn-Al-CO(3) Layered Double Hydroxide

The study on the covalent grafting of ethylene glycol into Zn-Al-CO(3) layered double hydroxide provides insights into the synthesis and modification of layered double hydroxides (LDHs). The synthesis was carried out at room temperature, following a previously reported procedure. The Zn-Al-CO(3) layered compound underwent a reaction with ethylene glycol under specific conditions, resulting in a white powder. This powder was then characterized using various analytical techniques, including X-ray powder diffraction, thermal analysis, elemental analysis, and FTIR spectroscopy. The results indicated successful bidentate grafting of ethylene glycol onto the interlayer surface of the Al-Zn double hydroxide, with a complete replacement of surface hydroxide groups by ethylene glycol through Al-(Zn)-O-C bonds. Interestingly, carbonate was not detected, suggesting that hydroxide ions were the actual intercalated counteranion .

Efficient Conversion of Glycerol to 1, 2-Propenadiol over ZnPd/ZnO-3Al Catalyst

The second paper discusses the catalytic performance of ZnPd bimetallic nanoparticles supported on Al-doped ZnO for the hydrogenolysis of glycerol to 1,2-propanediol (1,2-PDO). The study highlights the importance of Al species in the catalyst, particularly the AlA(IV) species, which are crucial for the reduction of ZnO, the size of ZnPd nanoparticles, oxygen vacancy density, and the overall reaction activity. The calcination temperature was found to have a significant impact on the distribution and migration of Al(IV) in the ZnO lattice, which in turn affected the catalyst's activity. This research provides valuable information on the synthesis and optimization of catalysts for chemical reactions involving glycerol conversion .

Analysis Summary

The provided papers do not directly discuss "Z-Ala-Gly-OH" but rather focus on the synthesis and chemical reactions involving Zn-Al-CO(3) layered double hydroxides and ZnPd/ZnO-3Al catalysts. The first paper provides a detailed account of the synthesis process and the chemical modification of LDHs with ethylene glycol, which is relevant for understanding the chemical reactions and properties of similar compounds. The second paper offers insights into the catalytic processes and the factors influencing the efficiency of catalysts, which could be pertinent when considering the chemical reactions of "Z-Ala-Gly-OH" or related compounds. However, without direct information on "Z-Ala-Gly-OH," a comprehensive analysis of this specific compound cannot be provided based on the given papers.

科学研究应用

神经退行性疾病中的肽折叠和错误折叠

- 研究表明,羟基自由基 (•OH) 可以引发氨基酸残基(如甘氨酸和丙氨酸)的解折叠,这与阿尔茨海默症等肽错误折叠疾病相关。这是通过甘氨酸和丙氨酸残基在暴露于 •OH 自由基后的构象变化观察到的,表明在神经退行性疾病机制中具有潜在作用 (Owen 等人,2012)。

肽稳定性和酶水解

- 一项关于包括 Z-丙氨酸-甘氨酸-OH 在内的肽的研究表明,某些肽对胰凝乳蛋白酶和热溶解酶等酶的水解具有更高的抵抗力。这表明这些肽在开发耐酶化合物中具有潜力 (English & Stammer, 1978)。

肽合成催化

- 包括 this compound 在内的肽的合成已通过木瓜蛋白酶等酶得以促进,为肽的有效生产提供了一种方法 (Schuster, Mitin, & Jakubke, 1989)。

冷冻溶液中的生物催化和肽合成

- 研究表明,使用冷冻水溶液可以显着提高肽合成的效率,包括 this compound 等肽。该方法可能提供一种更有效的合成某些肽的方法 (Salam, Kagawa, Matsubara, & Kawashiro, 2008)。

在模型肽合成中的作用

- This compound 及其衍生物已用于模型肽的合成,有助于研究肽的结构和功能 (Matoni & Berndt, 1980)。

用于分子成像的肽合成

- This compound 已用于分子成像肽的合成,例如开发用于检测特定癌症类型的示踪剂 (Zhang 等人,2014)。

蛋白酶抑制研究

- 包括 this compound 在内的化合物已被研究其作为蛋白酶抑制剂的潜力,这可能在理解和治疗各种疾病方面有应用 (Knisatschek & Bauer, 1986)。

神经退行性疾病的研究

- 涉及 this compound 等肽的研究对于理解神经退行性疾病具有重要意义。例如,导致羟基自由基产生等性质变化的肽突变对于理解肌萎缩侧索硬化症 (ALS) 等疾病至关重要 (Liu 等人,1999)。

作用机制

安全和危害

未来方向

The future perspectives of “Z-Ala-Gly-OH” and similar compounds rely on the application of unnatural amino acids for the development of highly selective peptide linkers . The system introduced enables the targeted selection of technical enzyme preparations (TEPs) for enzymatic protein hydrolysis, resulting in specific food protein hydrolysates .

属性

IUPAC Name |

2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-17-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Z-Ala-Gly-OH in the synthesis of the bovine pancreatic trypsin inhibitor?

A1: Z-Ala-Gly-OH represents the protected dipeptide consisting of N-Benzyloxycarbonyl-alanine and glycine. In the synthesis of the bovine pancreatic trypsin inhibitor described by Yajima and Kiso [], Z-Ala-Gly-OH serves as the C-terminal protected fragment (positions 57-58) of the entire 58 amino acid sequence. This fragment, along with four other longer protected peptide subunits, are sequentially coupled on a polymer support using dicyclohexylcarbodiimide and N-hydroxysuccinimide. This fragment condensation approach highlights the importance of dividing the target sequence into smaller, manageable fragments for efficient synthesis.

Q2: Are there other documented approaches to synthesizing the bovine pancreatic trypsin inhibitor?

A2: Yes, Yajima and Kiso also describe an alternative synthetic route for a different fragment of the bovine pancreatic trypsin inhibitor []. In this case, they focus on the protected hexadecapeptide corresponding to positions 13-28. Instead of fragment condensation on a polymer support, this approach utilizes azide coupling of four peptide subunits. While the specific reagents and techniques differ, both examples demonstrate the stepwise assembly of protected peptide fragments to achieve the final target sequence.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)